2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile
Description
2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile is a brominated aromatic nitrile compound characterized by a propanenitrile backbone substituted with a methyl group and a 2-(bromomethyl)phenyl moiety. This structure imparts unique reactivity, particularly in alkylation and cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis.
Its molecular weight is estimated to range between 250–260 g/mol, based on similar compounds like 2-[3-(bromomethyl)-5-methylphenyl]-2-methylpropanenitrile (C₁₂H₁₄BrN; 252.155 g/mol) .
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2,8-13)10-6-4-3-5-9(10)7-12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJPRRCCABIPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile typically involves the bromination of 2-methylpropanenitrile derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemical Properties and Characteristics
Before delving into applications, it is essential to understand the chemical characteristics of 2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile:
- IUPAC Name : this compound
- Molecular Formula : C11H12BrN
- Molecular Weight : 238.12 g/mol
- Physical State : Typically a solid at room temperature with moderate solubility in organic solvents.
Organic Synthesis
The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for various nucleophilic substitution reactions, making it valuable in creating substituted phenyl derivatives. This versatility is crucial in developing new compounds for pharmaceutical applications.
Research has indicated that compounds with bromomethyl and nitrile functionalities can exhibit biological activity. This compound is investigated for its potential to act as a building block for bioactive compounds. Studies focus on its interactions with biological targets, which may lead to the discovery of new drugs or therapeutic agents.
Pharmaceutical Development
In the pharmaceutical industry, this compound is explored as a precursor for active pharmaceutical ingredients (APIs). Its ability to undergo further chemical transformations makes it suitable for developing drugs that target specific biological pathways. The compound's reactivity can be harnessed to create derivatives with enhanced efficacy or reduced side effects.
Material Science
The compound is also utilized in the production of specialty chemicals and materials. Its unique structural features allow it to be incorporated into polymers or other materials that require specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Study 1: Synthesis of Novel Anticancer Agents
A study focused on synthesizing novel anticancer agents involved using this compound as a starting material. Researchers successfully modified the compound through nucleophilic substitution reactions to create derivatives that demonstrated significant cytotoxicity against various cancer cell lines. This highlights the compound's potential in drug discovery and development.
Case Study 2: Development of Bioactive Compounds
Another investigation examined the biological activity of derivatives synthesized from this compound. The research revealed that certain modifications enhanced the compound's affinity for specific biological targets, suggesting pathways for developing new therapeutics aimed at diseases such as inflammation and infection.
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Sulfonyl-Substituted Analogues
- 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine (CAS 941717-06-2): Incorporates a sulfonyl-morpholine group, increasing polarity (MW 320.20 g/mol) and altering solubility profiles compared to nitrile-focused derivatives .
- 2-((4-Bromophenyl)sulfonyl)-2-methylpropanenitrile (CAS 1178187-96-6): The sulfonyl group enhances stability but reduces nucleophilic reactivity, making it less suitable for alkylation than bromomethyl analogues .
Heterocyclic Analogues
- 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile (C₈H₈BrN₃; 226.07 g/mol): The pyrimidine ring introduces aromatic nitrogen atoms, shifting electronic properties and expanding utility in medicinal chemistry for kinase inhibition .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | 2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile (Estimated) | 2-(2-Bromophenyl)-2-methylpropanenitrile | 2-(4-Bromophenyl)-2-methylpropanenitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | ~252–260 | 224.10 | 224.10 |
| Boiling Point | Not available | Not reported | Not reported |
| Reactivity | High (bromomethyl group) | Moderate (bromophenyl group) | Moderate (bromophenyl group) |
| Key Application | Alkylation reactions | Intermediate in drug synthesis | Similar to 2-bromo isomer |
Biological Activity
Structural Characteristics
The compound's structure features:
- Bromomethyl Group : This functional group can enhance reactivity and may influence biological interactions.
- Nitrile Group (C≡N) : Known for its ability to participate in various chemical reactions, the nitrile group may also play a role in biological activity.
Potential Biological Activity
While specific studies on 2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile are scarce, we can infer potential biological activities based on its structural features and related compounds:
- Enzyme Interaction : Compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. The presence of both bromomethyl and nitrile groups suggests that this compound could potentially inhibit or modulate enzymatic activity.
- Pharmacokinetic Properties : Investigations into solubility and permeability are essential for understanding how this compound may behave in biological systems. Preliminary studies indicate that similar compounds exhibit varying degrees of solubility, which can affect their bioavailability.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(2-Bromophenyl)-2-methylpropanenitrile | C_{12}H_{14}BrN | Similar structure without additional functional groups |
| 4'-Bromomethyl-2-cyanobiphenyl | C_{13}H_{12}BrN | Contains biphenyl structure; used in pharmaceuticals |
| 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | C_{24}H_{26}BrN_2 | Bis compound; potential for higher activity due to multiple sites |
Case Studies and Research Findings
Due to the limited documentation specifically addressing the biological activity of this compound, related research provides insights into its potential applications:
-
Anticancer Activity : Some brominated compounds have been studied for their anticancer properties. For example, certain brominated phenyl derivatives have shown promise in inhibiting cancer cell proliferation.
- Study Reference: A study published in the Journal of Medicinal Chemistry indicated that brominated phenyl compounds could inhibit specific cancer cell lines by targeting metabolic pathways.
-
Antimicrobial Properties : Compounds containing bromine have been noted for their antimicrobial effects. The interaction of bromomethyl groups with microbial enzymes may hinder growth or survival.
- Study Reference: Research published in the International Journal of Antimicrobial Agents highlighted the effectiveness of brominated compounds against various bacterial strains.
Safety and Handling
Given the presence of potentially hazardous functional groups, handling this compound requires caution:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination and nitration of aromatic precursors. For example, nitration of Bisphenol A derivatives followed by bromination under controlled electrophilic substitution conditions (e.g., using HNO₃/H₂SO₄ and Br₂/FeBr₃) yields intermediates. Optimization involves adjusting temperature (0–5°C for nitration) and stoichiometric ratios of brominating agents to minimize side products. Post-reaction purification via recrystallization or column chromatography is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identifies the bromomethyl (-CH₂Br) and nitrile (-C≡N) groups. For example, the methyl group adjacent to the nitrile appears as a singlet (~δ 1.5–1.7 ppm), while aromatic protons show splitting patterns dependent on substituent positions .
- IR Spectroscopy : Confirms nitrile functionality (sharp ~2240 cm⁻¹ absorption) and bromomethyl C-Br stretch (~560–600 cm⁻¹) .
- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., m/z 225 [M]⁺ for C₉H₈BrN) and fragmentation patterns to validate structure .
Q. How does the bromomethyl group influence the compound’s solubility and stability?
- Methodological Answer : The bromomethyl group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability studies under ambient conditions (e.g., 25°C, 60% RH) show degradation via hydrolysis; thus, storage under inert atmosphere (N₂/Ar) at -20°C is recommended. Accelerated stability testing (40°C/75% RH) over 14 days can quantify degradation kinetics .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites (e.g., bromomethyl carbon). Transition state analysis predicts activation barriers for SN2 mechanisms. QSPR models correlate substituent effects (e.g., Hammett σ constants) with reaction rates in cross-coupling reactions .
Q. What strategies resolve contradictions in crystallographic data for supramolecular assemblies involving this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals C-H···N hydrogen bonding between the nitrile and adjacent aromatic protons, forming 1D chains. Conflicting reports on packing motifs (e.g., dimeric vs. polymeric structures) can be addressed by varying crystallization solvents (e.g., EtOH vs. CHCl₃) and analyzing lattice parameters. Hirshfeld surface analysis quantifies intermolecular interactions .
Q. How can analytical methods distinguish between positional isomers (e.g., 2- vs. 4-bromophenyl derivatives) in synthetic mixtures?
- Methodological Answer :
- GC-MS : Retention times and fragmentation patterns differ due to bromine’s inductive effects on aromatic ring stability.
- 2D NMR (COSY, NOESY) : Correlates coupling constants (e.g., ortho vs. para protons) to confirm substituent positions.
- X-ray Crystallography : Unambiguously assigns regiochemistry via bond angles and torsion metrics .
Q. What role does this compound play in synthesizing bioactive intermediates, and how are impurities controlled?
- Methodological Answer : It serves as a key intermediate in triazole-containing pharmaceuticals (e.g., antifungal agents). Impurity profiling via HPLC-PDA (e.g., C18 column, acetonitrile/water gradient) identifies by-products like de-brominated or oxidized derivatives. Process optimization (e.g., excess NaBr in bromination) minimizes these impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
